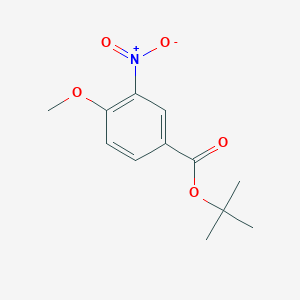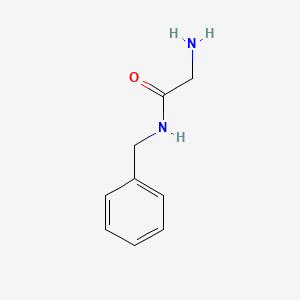
2-amino-N-benzylacetamide
概要
説明
2-Amino-N-benzylacetamide is an organic compound with the molecular formula C9H12N2O It is a derivative of acetamide, where the hydrogen atom of the amide group is replaced by a benzyl group, and an amino group is attached to the alpha carbon
作用機序
Target of Action
The primary target of 2-amino-N-benzylacetamide is the GABAAT enzyme . This enzyme plays a crucial role in the regulation of GABA, a neurotransmitter that inhibits the activity of nerve cells in the brain .
Mode of Action
This compound interacts with its target, the GABAAT enzyme, through specific amino acid residues . This interaction results in changes to the enzyme’s activity, which in turn affects the concentration of GABA in the brain .
Biochemical Pathways
Given its interaction with the gabaat enzyme, it is likely that it impacts the gabaergic system . This system is involved in various neurological processes, including the regulation of anxiety, sleep, and seizure activity .
Result of Action
The molecular and cellular effects of this compound’s action are likely related to its impact on the GABAergic system . By interacting with the GABAAT enzyme, this compound could potentially alter GABA concentrations in the brain, affecting nerve cell activity and potentially exerting anticonvulsant effects .
生化学分析
Biochemical Properties
2-amino-N-benzylacetamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with histone deacetylase (HDAC), where this compound acts as an inhibitor. This inhibition can lead to changes in gene expression by altering the acetylation status of histones, thereby affecting chromatin structure and transcriptional activity . Additionally, this compound has been shown to interact with Bcr-Abl kinase, inhibiting its activity and thus impacting cell proliferation and survival .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, this compound inhibits the activity of HDAC and Bcr-Abl kinase, leading to reduced cell proliferation and increased apoptosis . This compound also affects the expression of genes involved in cell cycle regulation, apoptosis, and differentiation. Furthermore, this compound can modulate cellular metabolism by altering the activity of key metabolic enzymes and pathways.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules, enzyme inhibition, and changes in gene expression. As an HDAC inhibitor, this compound binds to the active site of the enzyme, preventing the deacetylation of histones and other proteins . This results in an accumulation of acetylated histones, leading to a more relaxed chromatin structure and increased transcriptional activity. Additionally, the inhibition of Bcr-Abl kinase by this compound disrupts downstream signaling pathways, ultimately affecting cell proliferation and survival .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to this compound has been associated with sustained inhibition of HDAC and Bcr-Abl kinase activity, leading to prolonged changes in gene expression and cellular behavior .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to effectively inhibit HDAC and Bcr-Abl kinase activity without causing significant toxicity . At higher doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the therapeutic benefits of this compound are maximized at specific dosage ranges, beyond which adverse effects become more pronounced .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It is primarily metabolized in the liver, where it undergoes enzymatic transformations, including N-dealkylation and hydroxylation . These metabolic reactions are catalyzed by cytochrome P450 enzymes, leading to the formation of metabolites that are further conjugated and excreted . The metabolic flux and levels of metabolites can be influenced by the activity of these enzymes and the availability of cofactors.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms, involving transporters such as organic cation transporters (OCTs) and organic anion transporters (OATs) . Once inside the cells, this compound can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues can vary depending on factors such as tissue perfusion, binding affinity, and cellular uptake .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications . For example, this compound can be localized to the nucleus, where it exerts its effects on chromatin structure and gene expression by inhibiting HDAC activity . Additionally, this compound can be targeted to other subcellular compartments, such as the cytoplasm and mitochondria, where it may interact with other biomolecules and influence cellular processes .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-N-benzylacetamide typically involves the reaction of benzylamine with acetamide under controlled conditions. One common method is as follows:
Starting Materials: Benzylamine and acetamide.
Reaction Conditions: The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, at elevated temperatures (around 60-80°C) for several hours.
Catalysts: Acidic or basic catalysts can be used to facilitate the reaction. For example, hydrochloric acid or sodium hydroxide.
Purification: The product is purified by recrystallization from an appropriate solvent, such as ethanol or water.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The process involves:
Reactants: Benzylamine and acetamide.
Reaction Medium: A continuous flow of reactants through a heated reactor.
Catalysts: Use of solid acid or base catalysts to enhance reaction rates.
Separation: The product is separated from the reaction mixture using techniques such as distillation or crystallization.
化学反応の分析
Types of Reactions: 2-Amino-N-benzylacetamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation Products: Nitrobenzylacetamide or nitrosobenzylacetamide.
Reduction Products: Secondary amines such as N-benzyl-2-aminoethanol.
Substitution Products: Various substituted benzylacetamides depending on the substituent introduced.
科学的研究の応用
2-Amino-N-benzylacetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of polymers and resins.
類似化合物との比較
N-Benzylacetamide: Lacks the amino group, making it less reactive in certain chemical reactions.
2-Aminoacetamide: Lacks the benzyl group, resulting in different physical and chemical properties.
N-Benzyl-2-aminoethanol: Contains an additional hydroxyl group, altering its reactivity and solubility.
Uniqueness: 2-Amino-N-benzylacetamide is unique due to the presence of both the benzyl and amino groups, which confer distinct reactivity and potential for diverse applications. Its structure allows for versatile chemical modifications, making it a valuable compound in synthetic and medicinal chemistry.
特性
IUPAC Name |
2-amino-N-benzylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c10-6-9(12)11-7-8-4-2-1-3-5-8/h1-5H,6-7,10H2,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYZCBJRJVXAQIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(4-methoxyphenyl)methyl]-2-(3-oxo-4H-1,4-benzoxazine-6-carbonyl)benzamide](/img/structure/B2606188.png)
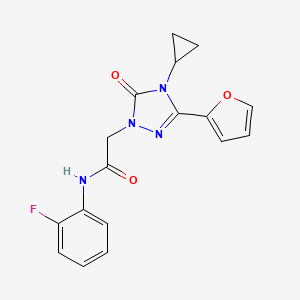
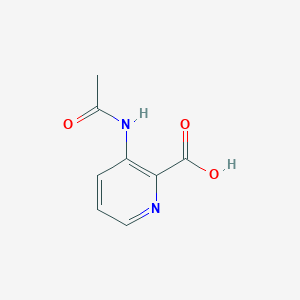
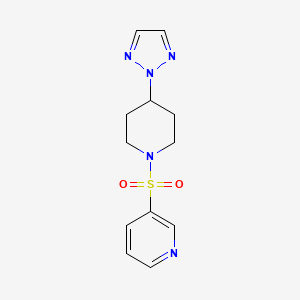
![2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]oxy}-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethan-1-one](/img/structure/B2606194.png)
![N-(4-chloro-2-methoxy-5-methylphenyl)-4-imino-3-oxa-13-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide](/img/structure/B2606197.png)
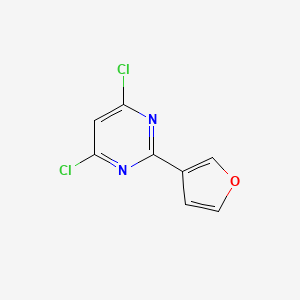
![2-{1-[(2-chloro-6-fluorophenyl)methyl]azetidin-3-yl}-2H-1,2,3-triazole](/img/structure/B2606201.png)
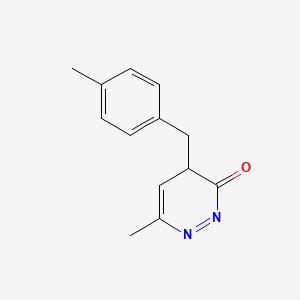

![[2-[Ethyl(naphthalen-1-yl)amino]-2-oxoethyl] 2-chloropyridine-3-carboxylate](/img/structure/B2606208.png)
![N-(3-cyclopropyl-1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2606209.png)
![4-{[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]methyl}-N-(2-phenylethyl)benzamide](/img/structure/B2606210.png)
